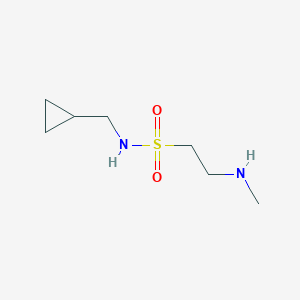
N-(cyclopropylmethyl)-2-(methylamino)ethane-1-sulfonamide
Vue d'ensemble
Description
N-(cyclopropylmethyl)-2-(methylamino)ethane-1-sulfonamide is a useful research compound. Its molecular formula is C7H16N2O2S and its molecular weight is 192.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(cyclopropylmethyl)-2-(methylamino)ethane-1-sulfonamide, also known by its CAS number 1250417-07-2, is a sulfonamide compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHNOS
- Molecular Weight : 192.28 g/mol
- SMILES Notation : CNCCS(=O)(=O)NCC1CC1
This sulfonamide derivative features a cyclopropylmethyl group and a methylamino group, which may influence its pharmacological properties.
Potential Targets
- PI3K/mTOR Pathway : Similar compounds have shown significant inhibitory effects on the PI3K/mTOR signaling pathway, which is crucial for cell growth and proliferation. Inhibitors targeting this pathway can induce apoptosis in cancer cells and may be relevant for this compound as well .
- Farnesyltransferase Inhibition : Some sulfonamide derivatives have been identified as inhibitors of human farnesyltransferase (hFTase), an enzyme involved in the post-translational modification of proteins that regulate cell growth and differentiation .
Structure-Activity Relationship (SAR)
The SAR studies conducted on similar sulfonamide compounds indicate that modifications to the side chains significantly affect their biological activity. For instance, alterations in the aromatic skeleton or the introduction of nitrogen heteroatoms can enhance binding affinity to target enzymes or receptors .
A comparative analysis of various sulfonamide derivatives revealed:
| Compound | PI3Kα Inhibition (%) at 1 nM | IC50 (μM) MCF-7 | IC50 (μM) HCT-116 |
|---|---|---|---|
| 22c | Strong | 0.13 | 0.020 |
| 17a | 39 | 0.85 ± 0.30 | 0.59 ± 0.15 |
| 17b | 21 | 0.91 ± 0.39 | 0.35 ± 0.17 |
These findings suggest that modifications similar to those present in this compound could potentially enhance its efficacy against cancer cell lines.
Case Studies and Research Findings
While direct case studies on this compound are scarce, related research provides insights into its potential applications:
- Anti-Cancer Activity : Compounds with similar structures have been shown to induce apoptosis in cancer cell lines such as MCF-7 and HCT-116 through the inhibition of the PI3K/AKT/mTOR signaling pathway .
- Inhibition of Tumor Growth : In vitro studies indicate that certain sulfonamides can effectively block tumor growth by disrupting key signaling pathways involved in cell cycle regulation and survival .
- Selectivity for Cancer Cells : Research has demonstrated that modifications to sulfonamide structures can lead to enhanced selectivity for cancerous cells over normal cells, reducing potential side effects during treatment .
Propriétés
IUPAC Name |
N-(cyclopropylmethyl)-2-(methylamino)ethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S/c1-8-4-5-12(10,11)9-6-7-2-3-7/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZWMQSBPUVVMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCS(=O)(=O)NCC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















